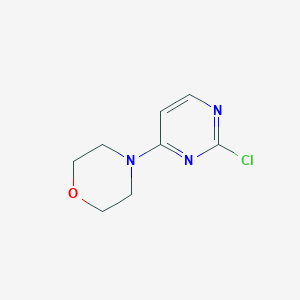

4-(2-Chloropyrimidin-4-yl)morpholine

Description

Properties

IUPAC Name |

4-(2-chloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBSLVBHDCHLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364922 | |

| Record name | 4-(2-chloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62968-37-0 | |

| Record name | 4-(2-chloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloropyrimidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(2-Chloropyrimidin-4-yl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(2-chloropyrimidin-4-yl)morpholine, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant role as a scaffold in the development of targeted therapeutics, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway.

Core Properties of this compound

This compound, with the CAS Number 62968-37-0 , is a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a pyrimidine ring substituted with a chloro group and a morpholine moiety, makes it a valuable pharmacophore. The morpholine ring, in particular, is a privileged structure in medicinal chemistry, known to enhance aqueous solubility and metabolic stability of drug candidates.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 62968-37-0 | [1] |

| Molecular Formula | C₈H₁₀ClN₃O | [1] |

| Molecular Weight | 199.64 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are often solids. | |

| Melting Point | Not available in the searched results. | |

| Boiling Point | Not available in the searched results. | |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF). | [3][4] |

| Storage | Store in an inert atmosphere at 2-8°C. | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction. The following is a generalized experimental protocol based on the synthesis of similar morpholinopyrimidine derivatives.

General Synthetic Procedure

The synthesis of this compound can be achieved by reacting 2,4-dichloropyrimidine with morpholine in the presence of a base.

Materials:

-

2,4-Dichloropyrimidine

-

Morpholine

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloropyrimidine in an appropriate solvent such as Tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Under stirring, add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) followed by the dropwise addition of morpholine (1.1 equivalents).[3]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3 x 100 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to yield pure this compound.

Synthesis Workflow

Applications in Drug Discovery and Development

This compound is a critical intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown significant potential as anti-inflammatory, and anticancer agents.[5] A major area of investigation for morpholinopyrimidine derivatives is their role as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for cancer therapy.[5][6] Morpholinopyrimidine derivatives have emerged as potent inhibitors of this pathway, often targeting PI3K or acting as dual PI3K/mTOR inhibitors.[5]

The morpholine moiety in these inhibitors often forms a key hydrogen bond with the hinge region of the kinase domain, contributing to their high affinity and selectivity. The pyrimidine core serves as a scaffold to which various substituents can be attached to modulate potency, selectivity, and pharmacokinetic properties.

PI3K/Akt/mTOR Signaling Pathway Diagram

Conclusion

This compound is a compound of significant interest to the fields of medicinal chemistry and drug development. Its straightforward synthesis and its utility as a scaffold for generating potent and selective inhibitors of key cellular pathways, such as the PI3K/Akt/mTOR pathway, underscore its importance. The information provided in this guide serves as a valuable resource for researchers working on the design and synthesis of novel therapeutics. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases.

References

- 1. bldpharm.com [bldpharm.com]

- 2. This compound | China | Manufacturer | Hebei Zhuanglai Chemical Trading Co Ltd [m.chemicalbook.com]

- 3. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Chloropyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic relevance of the heterocyclic compound 4-(2-Chloropyrimidin-4-yl)morpholine. This molecule is of significant interest to the drug discovery and development community due to its structural similarity to known inhibitors of key signaling pathways implicated in cancer.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₈H₁₀ClN₃O[1] |

| Molecular Weight | 199.64 g/mol [1] |

| Exact Mass | 199.05124 g/mol [1] |

| Appearance | White to off-white solid (Expected) |

| Melting Point | Not explicitly reported; expected to be in the range of 100-150 °C based on related structures. |

| Solubility | Soluble in common organic solvents such as Dichloromethane, Chloroform, and Methanol. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The most common and efficient method involves the reaction of 2,4-dichloropyrimidine with morpholine. The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position, leading to the desired product.

A detailed experimental protocol, adapted from the synthesis of the isomeric compound 4-(6-chloropyrimidin-4-yl)morpholine, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dichloropyrimidine

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of morpholine (1.1 equivalents) in DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in DMF to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with water (3 x 100 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Characterization Data

The structural confirmation of the synthesized this compound is crucial and is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H (C5-H) | ~6.5 | d |

| Pyrimidine-H (C6-H) | ~8.1 | d |

| Morpholine-H (CH₂-N) | ~3.8 | t |

| Morpholine-H (CH₂-O) | ~3.7 | t |

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| Pyrimidine-C (C2) | ~160 |

| Pyrimidine-C (C4) | ~163 |

| Pyrimidine-C (C5) | ~108 |

| Pyrimidine-C (C6) | ~158 |

| Morpholine-C (C-N) | ~44 |

| Morpholine-C (C-O) | ~66 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Expected FTIR (KBr) Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, 1550 | C=N and C=C stretching (pyrimidine ring) |

| ~1250 | C-N stretching |

| ~1115 | C-O-C stretching (morpholine ether linkage) |

| ~800 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Expected Mass Spectrum (Electron Ionization, EI):

| m/z | Assignment |

| 199/201 | [M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 170 | [M - C₂H₄O]⁺ |

| 142 | [M - C₄H₈O]⁺ |

| 113 | [C₄H₂ClN₂]⁺ |

Relevance in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway

Morpholino-pyrimidine derivatives have garnered significant attention in medicinal chemistry as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2]

The morpholine moiety in these derivatives often plays a crucial role in binding to the active site of PI3K isoforms, while the pyrimidine scaffold serves as a versatile anchor for further structural modifications to enhance potency and selectivity. This compound, with its reactive chloro-substituent, represents a valuable building block for the synthesis of a library of compounds to probe the structure-activity relationships of PI3K/Akt/mTOR inhibitors.

PI3K/Akt/mTOR Signaling Pathway Overview:

Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of intervention for this compound.

Conclusion

This compound is a synthetically accessible and valuable heterocyclic compound. Its straightforward synthesis and the potential for further chemical modification make it an attractive starting material for the development of novel therapeutic agents. The established importance of the morpholino-pyrimidine scaffold in targeting the PI3K/Akt/mTOR signaling pathway underscores the potential of this compound and its derivatives in the field of oncology drug discovery. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate the biological activities of this promising molecule.

References

The Potent Biological Activities of 4-(2-Chloropyrimidin-4-yl)morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Anticancer and Anti-inflammatory Properties, and Key Signaling Pathways

The 4-(2-chloropyrimidin-4-yl)morpholine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Derivatives of this core structure have exhibited promising biological activities, particularly as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and underlying signaling pathways associated with this important class of compounds, aimed at researchers, scientists, and drug development professionals.

Anticancer and Anti-inflammatory Activities: A Quantitative Perspective

Derivatives of the this compound core have been primarily investigated for their potent inhibitory effects on cancer cell proliferation and inflammatory processes. The biological activity is often attributed to the inhibition of key enzymes, particularly those in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Table 1: Anticancer Activity of Selected Morpholino-Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2g | SW480 (Colon) | 5.10 ± 2.12 | [1] |

| MCF-7 (Breast) | 19.60 ± 1.13 | [1] | |

| 11d | CNE-2 (Nasopharyngeal) | 9.3 ± 0.2 | |

| PC-3 (Prostate) | 9.8 ± 0.3 | ||

| SMMC-7721 (Liver) | 10.9 ± 0.2 | ||

| 3c | HepG2 (Liver) | 11.42 | [2][3] |

| 3d | HepG2 (Liver) | 8.50 | [2][3] |

| 3e | HepG2 (Liver) | 12.76 | [2][3] |

Table 2: Anti-inflammatory Activity of Selected Morpholino-Pyrimidine Derivatives

| Compound ID | Activity | Assay | Key Findings | Reference |

| V4 | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Significantly reduced iNOS and COX-2 mRNA and protein expression. | [4][5] |

| V8 | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Significantly reduced iNOS and COX-2 mRNA and protein expression. | [4][5] |

Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold is a straightforward process, typically involving the nucleophilic substitution of a di-chlorinated pyrimidine with morpholine. Further derivatization can be achieved by targeting the remaining chlorine atom at the 2-position of the pyrimidine ring.

General Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine

A general and efficient method for the synthesis of the 4-(6-chloropyrimidin-4-yl)morpholine intermediate has been reported.[6]

Protocol:

-

To a solution of morpholine (0.034 mol) in dimethylformamide (DMF), potassium carbonate (K2CO3, 3 mmol) is added, and the mixture is stirred for 20-30 minutes.

-

4,6-Dichloropyrimidine (0.033 mol) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 4-6 hours.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum.

-

The crude product is purified by column chromatography to yield 4-(6-chloropyrimidin-4-yl)morpholine.

Further substitutions at the 2-position can be achieved by reacting this intermediate with various nucleophiles, such as amines, to generate a library of derivatives.

Key Signaling Pathway: PI3K/Akt/mTOR

The anticancer activity of many this compound derivatives is linked to their ability to inhibit the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(2-Chloropyrimidin-4-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-(2-Chloropyrimidin-4-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the available spectroscopic data (NMR, IR, MS) and outlines the experimental protocols for acquiring such data.

Spectroscopic Data Summary

While specific, experimentally-derived raw data for this compound is not publicly available in comprehensive databases, this section summarizes the expected spectroscopic characteristics based on the analysis of its chemical structure and data from closely related analogues.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Pyrimidine-H | ~8.1 | d | 1H | H-6 |

| Pyrimidine-H | ~6.7 | d | 1H | H-5 |

| Morpholine-H | ~3.8 | t | 4H | -N-CH₂- |

| Morpholine-H | ~3.6 | t | 4H | -O-CH₂- |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Pyrimidine-C | ~162 | C-4 |

| Pyrimidine-C | ~161 | C-2 |

| Pyrimidine-C | ~158 | C-6 |

| Pyrimidine-C | ~108 | C-5 |

| Morpholine-C | ~66 | -O-CH₂- |

| Morpholine-C | ~44 | -N-CH₂- |

Note: Predicted values are based on standard chemical shift tables and data from similar morpholinopyrimidine structures. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Anticipated Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600-1550 | Strong | C=N and C=C stretch (pyrimidine ring) |

| ~1300-1200 | Strong | C-N stretch |

| ~1150-1050 | Strong | C-O-C stretch (morpholine ring) |

| ~800-700 | Strong | C-Cl stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 199/201 | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of a monochlorinated compound. |

| Fragments | Expected fragmentation would involve the loss of the morpholine ring or parts of the pyrimidine ring. |

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data for this compound.

Synthesis of this compound

A common synthetic route to N-substituted pyrimidines involves the nucleophilic substitution of a dihalopyrimidine.

Procedure:

-

To a solution of 2,4-dichloropyrimidine in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF), an equimolar amount of morpholine is added dropwise at room temperature.

-

A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added to the reaction mixture to scavenge the HCl byproduct.

-

The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Procedure:

-

Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

The ¹H NMR spectrum is acquired using a standard pulse sequence.

-

The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

-

The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to identify chemical shifts, multiplicities, coupling constants, and integrations.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

For an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly on the ATR crystal.

-

The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Procedure (GC-MS with EI):

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

The solution is injected into a gas chromatograph (GC) to separate the compound from any impurities.

-

The eluent from the GC column is introduced into the ion source of the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound.

Potential Therapeutic Targets for 4-(2-Chloropyrimidin-4-yl)morpholine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 4-(2-chloropyrimidin-4-yl)morpholine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities of the morpholine and pyrimidine scaffolds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and drug development in this area.

Core Therapeutic Targets and Quantitative Data

Derivatives of this compound have been primarily investigated as inhibitors of key signaling pathways implicated in cancer and inflammation. The primary molecular targets include the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, Focal Adhesion Kinase (FAK), enzymes involved in inflammation such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), and cholinesterases, which are relevant in neurodegenerative diseases.

PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety in these derivatives is known to form a crucial hydrogen bond in the kinase hinge region of PI3K and mTOR, making it a privileged scaffold for inhibitors of this pathway.

| Compound ID | Target | IC50 | Cell Line | Cell-based IC50 | Reference |

| Derivative 1 | PI3Kα | 120 µM | - | - | [1] |

| Derivative 2 | PI3Kα | 151 µM | - | - | [1] |

| Derivative 3 | mTOR | - | Renal UO-31 | - | [1] |

| Derivative 4 | mTOR | - | Renal UO-31 | - | [1] |

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cancer cell migration, invasion, and survival. Certain 2,4-dianilinopyrimidine derivatives incorporating a morpholine moiety have shown potent FAK inhibitory activity.

| Compound ID | Target | IC50 (µM) | Cell Line | Cell-based IC50 (µM) | Reference |

| 8a | FAK | 0.047 ± 0.006 | H1975 | 0.044 ± 0.011 | [2][3] |

| A431 | 0.119 ± 0.036 | [2][3] | |||

| 8c | FAK | 0.030 ± 0.007 | - | - | [3] |

| 8d | FAK | 0.040 ± 0.011 | - | - | [3] |

| 12s | FAK | 0.047 | MGC-803 | 0.24 | [4] |

| HCT-116 | 0.45 | [4] | |||

| KYSE30 | 0.44 | [4] |

Anti-Inflammatory Activity

Morpholinopyrimidine derivatives have demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory enzymes iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound ID | Target | Effect | Cell Line | Concentration | Reference |

| V4 | iNOS, COX-2 | Reduced mRNA and protein expression | RAW 264.7 | 12.5 µM | [5][6] |

| V8 | iNOS, COX-2 | Reduced mRNA and protein expression | RAW 264.7 | 12.5 µM | [5][6] |

Cholinesterase Inhibition

Pyrimidine-morpholine hybrids have been explored as potential therapeutics for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound ID | Target | IC50 (µM) | Reference |

| 5h | AChE | 0.43 ± 0.42 | [7][8] |

| BuChE | 2.5 ± 0.04 | [7][8] | |

| 7a | AChE | 8.7 | [9] |

| BuChE | 26.4 | [9] | |

| 7b | AChE | 14 | [9] |

| BuChE | 68.3 | [9] | |

| 7c | AChE | 23.2 | [9] |

| BuChE | 6.1 | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the experimental processes used to investigate these compounds is crucial for a deeper understanding of their mechanism of action and for designing future studies.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Caption: The FAK signaling pathway and its role in cancer progression.

Caption: General experimental workflow for inhibitor screening and development.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

PI3Kα Kinase Assay (Luminescent)

This assay quantifies the activity of PI3Kα by measuring the amount of ADP produced, which is converted to a luminescent signal.

-

Reagents and Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI3K Lipid Substrate (e.g., PIP2)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (dissolved in DMSO)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should be kept below 1%.

-

Add 0.5 µL of the diluted compound or vehicle (for control) to the wells of a 384-well plate.

-

Prepare a mixture of PI3Kα enzyme and the lipid substrate in the kinase assay buffer. Add 4 µL of this mixture to each well.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell lines (e.g., H1975, A431, MGC-803)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

-

Reagents and Materials:

-

Cancer cell lines

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and treat with the test compound at various concentrations for the desired time.

-

Lyse the cells with ice-cold lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

-

Reagents and Materials:

-

Acetylcholinesterase (from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

-

Add 50 µL of phosphate buffer, 25 µL of test compound solution at various concentrations, and 25 µL of AChE solution to the wells of a 96-well plate. Incubate for 15 minutes at room temperature.

-

Add 25 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine-Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Review of the Synthesis and Application of 4-(2-Chloropyrimidin-4-yl)morpholine and its Derivatives in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold has emerged as a cornerstone in medicinal chemistry, particularly in the development of targeted therapies for cancer and inflammatory diseases. Its unique electronic and structural properties make it an ideal building block for the synthesis of potent and selective kinase inhibitors. The morpholine moiety often enhances aqueous solubility and metabolic stability, while the pyrimidine core serves as a versatile anchor for engaging with the hinge region of kinase active sites. The chlorine atom at the 2-position provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on its role in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[1]

Core Applications: A Building Block for Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The morpholine-pyrimidine core is a well-established pharmacophore that mimics the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of various kinases. The reactive 2-chloro position is strategically utilized to introduce a variety of substituents that can target specific regions of the kinase active site, thereby conferring potency and selectivity.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

A significant body of research has focused on the use of the this compound scaffold to develop inhibitors of the PI3K family of lipid kinases.[1] The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[2] Derivatives of this compound have been shown to exhibit potent inhibitory activity against various PI3K isoforms.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various morpholinopyrimidine derivatives against PI3K isoforms and cancer cell lines, as reported in the literature.

Table 1: In Vitro Inhibitory Activity of Morpholinopyrimidine Derivatives against PI3K Isoforms

| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) | Reference |

| 17e | 88.5 ± 6.1 | Comparable to control | - | 55.6 ± 3.8 | - | [3] |

| 17o | 34.7 ± 2.1 | Comparable to control | - | 204.2 ± 22.2 | - | [3] |

| 17p | 32.4 ± 4.1 | Comparable to control | - | 15.4 ± 1.9 | Selective | [3] |

| BKM-120 (Control) | 44.6 ± 3.6 | - | - | 79.3 ± 11.0 | - | [3] |

| Compound 14c | 1250 | - | - | - | - | [1] |

| Compound 4a | 120,000 | - | - | - | - | [1] |

| Compound 4b | 151,000 | - | - | - | - | [1] |

Table 2: Anti-proliferative Activity of Selected Morpholinopyrimidine Derivatives

| Compound ID | A2780 IC50 (µM) | MCF7 IC50 (µM) | U87MG IC50 (µM) | DU145 IC50 (µM) | Reference |

| 17e | Potent | Potent | Potent | Potent | [3] |

| 17o | Less potent than 17e | Less potent than 17e | Less potent than 17e | Less potent than 17e | [3] |

| 17p | Less potent than 17e | Less potent than 17e | Less potent than 17e | Less potent than 17e | [3] |

| BKM-120 (Control) | Potent | Potent | Potent | Potent | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of the this compound intermediate and its subsequent elaboration into PI3K inhibitors are presented below.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 4-(6-chloropyrimidin-4-yl)morpholine and is based on the principles of nucleophilic aromatic substitution (SNAr).[4] The reaction of 2,4-dichloropyrimidine with morpholine is expected to proceed with high regioselectivity at the more reactive C4 position due to the electronic effects of the ring nitrogens.[5]

Materials:

-

2,4-Dichloropyrimidine

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a 50 mL round-bottom flask, dissolve morpholine (1.05 equivalents) in DMF.

-

Add K₂CO₃ (1.5 equivalents) to the solution and stir for 20-30 minutes at room temperature.

-

Add 2,4-dichloropyrimidine (1.0 equivalent) to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water (3 x 100 mL) to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Protocol 2: Suzuki Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents at the 2-position of the pyrimidine ring.[6]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Base (e.g., 2M aqueous Sodium Carbonate (Na₂CO₃))

-

Solvent (e.g., 1,2-Dimethoxyethane (DME))

Procedure:

-

To a dry reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent (e.g., DME) and the degassed aqueous base (e.g., 2M Na₂CO₃) in a 3:1 ratio.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-morpholinopyrimidine derivative.

Visualizations: Pathways, Workflows, and Relationships

Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow

Caption: General synthetic workflow for morpholinopyrimidine inhibitors.

Structure-Activity Relationship (SAR)

Caption: Key structure-activity relationships for morpholinopyrimidine inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of targeted therapeutics. Its application has been particularly fruitful in the development of PI3K inhibitors, leading to compounds with high potency and desirable pharmacological properties. The synthetic routes are robust and amenable to the generation of diverse chemical libraries for SAR studies. The continued exploration of this privileged scaffold is expected to yield novel drug candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 2. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-(2-Chloropyrimidin-4-yl)morpholine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-(2-Chloropyrimidin-4-yl)morpholine, a compound of interest in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document compiles and extrapolates crucial safety data from publicly available information on structurally similar compounds, namely 4-(2-Chloropyridin-4-yl)morpholine and 4-(4-Chloropyrimidin-2-yl)morpholine. Researchers should treat this information as a baseline for safe laboratory practices and always conduct a thorough risk assessment before handling this compound.

Hazard Identification and Classification

While specific GHS classifications for this compound are not available, data from its analogs suggest that it should be handled as a hazardous substance. The primary concerns include potential acute toxicity if swallowed, skin and eye irritation, and possible respiratory irritation.

Table 1: GHS Hazard Statements for Structurally Similar Compounds

| Hazard Statement | Description | Compound Analog |

| H302 | Harmful if swallowed. | 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

| H315 | Causes skin irritation. | 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

| H318 | Causes serious eye damage. | 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

| H335 | May cause respiratory irritation. | 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

Note: This data is for 4-(4-Chloropyrimidin-2-yl)morpholine and should be used as a precautionary guide.

Exposure Controls and Personal Protection

To minimize exposure risk, appropriate engineering controls and personal protective equipment (PPE) are mandatory.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale | Source Analog |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To prevent eye contact which may cause serious damage.[1] | 4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[2] Compatible chemical-resistant gloves.[3] | To prevent skin irritation and absorption.[1] | 4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[3] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | To prevent respiratory irritation.[1] | 4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Eyewash stations and safety showers must be readily accessible.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Protocol | Source Analog |

| Inhalation | Move the victim into fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] | 4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

| Skin Contact | Take off contaminated clothing immediately.[2] Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] | 4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor.[1] | 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting without medical advice. Call a poison center or doctor if you feel unwell.[1] | 4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

Table 4: Handling and Storage Guidelines

| Aspect | Recommendation | Source Analog |

| Handling | Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] | 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

| Storage | Store in a tightly-closed container when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep away from sources of ignition.[1] | 4-(4-Chloropyrimidin-2-yl)morpholine[1] |

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

Table 5: Spill Response Protocol

| Step | Action | Source Analog |

| Personal Precautions | Avoid dust formation.[2] Wear appropriate personal protective equipment.[3] | 4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[3] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so.[2] Do not let product enter drains.[3] | 4-(2-Chloropyridin-4-yl)morpholine[2], 4-(4-Chloropyrimidin-2-yl)morpholine[3] |

| Containment & Cleaning | Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[1] Ventilate the area and wash the spill site after material pickup is complete.[3] | 4-(4-Chloropyrimidin-2-yl)morpholine[1][3] |

Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for safely handling potentially hazardous chemical compounds like this compound in a research setting.

Caption: General Laboratory Workflow for Handling Chemical Compounds.

Disclaimer

The information provided in this guide is intended for use by qualified individuals trained in chemical handling. It is based on data from structurally similar compounds and should not be considered a substitute for a compound-specific Safety Data Sheet. All laboratory personnel must conduct their own risk assessments and adhere to their institution's safety protocols. The user assumes all responsibility for the safe handling of this chemical.

References

Methodological & Application

Detailed Synthesis Protocol for 4-(2-Chloropyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4-(2-chloropyrimidin-4-yl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The procedure is based on established methods for the selective nucleophilic aromatic substitution (SNAr) on dichloropyrimidines.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of a reactive chlorine atom at the 2-position allows for further functionalization, making this a versatile synthon for library synthesis and lead optimization. The synthesis involves the regioselective reaction of 2,4-dichloropyrimidine with morpholine, where the substitution preferentially occurs at the more reactive C4 position.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. Generally, the C4 position of 2,4-dichloropyrimidine is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position, leading to the desired C4-substituted product with high selectivity.

Experimental Protocol

This protocol is adapted from procedures for the synthesis of structurally similar compounds.

Materials and Reagents:

-

2,4-Dichloropyrimidine

-

Morpholine

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Chromatography column

-

NMR spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M solution) in a round-bottom flask under a nitrogen or argon atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.1 eq).

-

Addition of Morpholine: Cool the mixture to 0 °C using an ice bath. To this cooled solution, add morpholine (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | 2,4-Dichloropyrimidine |

| Reagent | Morpholine |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight (16-24 hours) |

| Theoretical Yield | Varies based on scale |

| Expected Purity | >95% after chromatography |

| Appearance | Off-white to light yellow solid |

| Molecular Formula | C₈H₁₀ClN₃O |

| Molecular Weight | 199.64 g/mol |

Visualizations

Signaling Pathway of Synthesis

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Application Notes: Suzuki Coupling for the Synthesis of 2-Aryl-4-morpholinopyrimidines

Introduction

The 4-morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a range of biological pathways, particularly protein kinases.[1][2] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation, enabling the efficient synthesis of biaryl and heteroaryl compounds.[3] This document provides detailed protocols and application data for the palladium-catalyzed Suzuki coupling of 4-(2-Chloropyrimidin-4-yl)morpholine with various arylboronic acids. This reaction is crucial for generating libraries of 2-aryl-4-morpholinopyrimidine derivatives for drug discovery and lead optimization.[4] The products of these reactions are of significant interest as potential inhibitors of signaling pathways such as the PI3K/Akt/mTOR pathway, which is often deregulated in cancer.[5][6][7]

Reaction Principle

The reaction couples this compound (an organic halide) with an arylboronic acid (an organoboron compound) in the presence of a palladium catalyst and a base. Chloropyrimidines are often challenging substrates compared to their bromo or iodo counterparts, necessitating carefully optimized conditions to achieve high yields.[8] The choice of catalyst, ligand, base, and solvent system is critical for a successful transformation.[4]

Data Presentation: Reaction Condition Optimization

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on typical results for similar substrates in the literature.[8][9]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 75 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | dppf | Cs₂CO₃ | Toluene | 110 | 12 | 88 |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 100 | 8 | 92 |

| 4 | 4-Cyanophenylboronic acid | XPhos Pd G3 (1) | XPhos | K₃PO₄ | THF | 80 | 6 | >90 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | DMF | 90 | 24 | 65 |

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for coupling various arylboronic acids with this compound.[9][10]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the Pd(PPh₃)₄ catalyst to the flask.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[4]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-(2-arylpyrimidin-4-yl)morpholine.

Visualizations

Reaction Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for the Suzuki coupling reaction and a simplified representation of the palladium catalytic cycle.

Biological Context: PI3K/Akt Signaling Pathway

The 2-aryl-4-morpholinopyrimidine scaffold is a core component of many inhibitors targeting the PI3K/Akt/mTOR signaling pathway.[5][7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[11] The synthesized compounds can be screened for their inhibitory activity against key kinases in this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-(2-Chloropyrimidin-4-yl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. The targeted functionalization of this ring system is a cornerstone of modern medicinal chemistry. Nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines are a robust and versatile strategy for introducing diverse functionalities. This document focuses on the SNAr reactions of 4-(2-Chloropyrimidin-4-yl)morpholine, a key intermediate in the synthesis of various kinase inhibitors and other potential therapeutic agents.

The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, facilitates nucleophilic attack. The chlorine atom at the 2-position of this compound is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols. The pre-existing morpholine group at the 4-position often directs the second substitution to the C2 position and serves as a crucial pharmacophore in many biologically active molecules, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][2]

Reaction Mechanism: Sequential Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine on the pyrimidine ring generally proceeds via a two-step addition-elimination mechanism. The reaction is typically regioselective, with the first substitution of 2,4-dichloropyrimidine occurring preferentially at the more electrophilic C4 position. Subsequent substitution of the remaining chlorine at the C2 position can then be achieved.[3][4]

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (C2) bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the 2-substituted-4-morpholinopyrimidine product.

Applications in Drug Discovery: PI3K/Akt/mTOR Pathway Inhibition

Derivatives of 4-morpholinopyrimidine are prominent in the development of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][5] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] The morpholine moiety is often essential for binding to the hinge region of the kinase, making this compound a valuable starting material for the synthesis of potent and selective PI3K inhibitors.[1][5]

Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by 4-morpholinopyrimidine derivatives.

Experimental Protocols

The following protocols provide general procedures for the nucleophilic aromatic substitution on this compound. Reaction conditions should be optimized for each specific nucleophile.

General Experimental Workflow

Caption: General workflow for SNAr reactions of this compound.

Protocol 1: Substitution with Amine Nucleophiles (Amination)

This protocol describes the reaction with primary and secondary amines.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, benzylamine, piperidine)

-

Solvent (e.g., Ethanol, 2-Propanol, DMF, Dioxane)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃)

-

Reaction vessel (round-bottom flask with condenser or microwave vial)

Procedure (Conventional Heating):

-

To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, if necessary.

Protocol 2: Substitution with Thiol Nucleophiles

This protocol details the reaction with thiols to form 2-(alkyl/arylthio)-4-morpholinopyrimidines.

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

-

Solvent (e.g., DMF, Acetonitrile, Ethanol)

-

Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

-

Reaction vessel and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Prepare the thiolate in situ by dissolving the thiol (1.1 equiv.) in the chosen solvent and adding the base (1.1 equiv.) at room temperature under an inert atmosphere.

-

Add this compound (1.0 equiv.) to the thiolate solution.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for the required time (1-12 h).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

-

Dry, concentrate, and purify the product as described in Protocol 1.

Protocol 3: Substitution with Alcohol Nucleophiles (Alkoxylation)

This protocol describes the reaction with alcohols to form 2-alkoxy-4-morpholinopyrimidines.

Materials:

-

This compound

-

Alcohol nucleophile (e.g., methanol, phenol)

-

Solvent (can be the alcohol itself, or a high-boiling solvent like DMF or Dioxane)

-

Base (e.g., NaH, KOt-Bu, NaOMe)

-

Reaction vessel and inert atmosphere setup

Procedure:

-

Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.

-

Add this compound (1.0 equiv.) to the alkoxide solution.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

-

Monitor the reaction's progress.

-

Upon completion, carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product, dry the organic layer, concentrate, and purify as needed.

Quantitative Data Summary

The following tables summarize representative quantitative data for the SNAr reactions of chloropyrimidine precursors to yield 2-substituted-4-morpholinopyrimidines. Note that many syntheses start from 2,4-dichloropyrimidine.

Table 1: Synthesis of 2-Amino-4-morpholinopyrimidines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine (on 2,4-dichloropyrimidine) | K₂CO₃ | DMF | Room Temp | 4-6 | ~94% (for C4 sub.) | [6] |

| Substituted Anilines (on 2-chloro-4-aminopyrimidine) | - | - | 150-180 | 0.5-2 | 50-85 | N/A |

| Benzylamine (on 2-chloro-4-aminopyrimidine) | - | - | 150 | 1 | 75 | N/A |

Table 2: Synthesis of 2-Thioether- and 2-Alkoxy-4-morpholinopyrimidines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol (on 2,4-dichloropyrimidine) | K₂CO₃ | Acetonitrile | Reflux | 3 | 85 (for C4 sub.) | N/A |

| Sodium Methoxide (on 2,4-dichloropyrimidine) | NaOMe | Methanol | Reflux | 2 | 90 (for C4 sub.) | N/A |

| Thieno[3,2-d]pyrimidin-4-yl)morpholine (from 4-chlorothieno[3,2-d]pyrimidine) | - | Ethanol | Reflux | N/A | 54 | [7] |

Note: Specific yield data for a wide range of nucleophiles on this compound is dispersed in the literature. The data presented are representative examples, and yields are highly dependent on the specific substrate and reaction conditions.

Characterization Data

The synthesized 2-substituted-4-morpholinopyrimidines can be characterized by standard spectroscopic methods.

¹H NMR:

-

Morpholine protons: Typically appear as two multiplets or triplets around δ 3.7-3.9 ppm (-CH₂-O-) and δ 3.5-3.7 ppm (-CH₂-N-).

-

Pyrimidine protons: The aromatic protons on the pyrimidine ring will appear in the region of δ 6.0-8.5 ppm, with chemical shifts and coupling constants dependent on the substitution pattern.

-

Substituent protons: Protons from the nucleophile will appear in their characteristic regions.

¹³C NMR:

-

Pyrimidine carbons: C2, C4, C5, and C6 will have characteristic shifts in the aromatic region (δ 150-170 ppm).

-

Morpholine carbons: The carbons of the morpholine ring typically appear around δ 66 ppm (-CH₂-O-) and δ 44 ppm (-CH₂-N-).

Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) in ESI-MS will confirm the molecular weight of the synthesized compound.

Conclusion

The nucleophilic aromatic substitution of the 2-chloro group in this compound is a highly effective and versatile method for the synthesis of a diverse range of 2,4-disubstituted pyrimidines. These compounds are of significant interest to the drug discovery community, particularly as scaffolds for potent kinase inhibitors. The protocols and data presented herein provide a foundational guide for researchers to explore the chemical space around this important heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. wuxibiology.com [wuxibiology.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of PI3K Inhibitors Utilizing 4-(2-Chloropyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, employing the versatile intermediate, 4-(2-chloropyrimidin-4-yl)morpholine. The protocols detailed herein are based on established synthetic methodologies, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions, offering a robust platform for the development of novel PI3K inhibitors.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of PI3K has been a major focus of cancer research, leading to several approved drugs.

A common structural motif found in many PI3K inhibitors is the 2,4-disubstituted pyrimidine scaffold, with a morpholine group often occupying the 4-position. The morpholine moiety is known to form a crucial hydrogen bond with the hinge region of the PI3K enzyme active site. The intermediate, this compound, serves as a key building block for the synthesis of a diverse library of PI3K inhibitors by allowing for the introduction of various substituents at the 2-position of the pyrimidine ring.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex and highly conserved signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the regulation of cell cycle progression, protein synthesis, and apoptosis.

Caption: The PI3K/AKT/mTOR Signaling Pathway and the point of intervention for PI3K inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis of PI3K inhibitors starting from the this compound intermediate. Optimization of reaction conditions may be necessary for specific substrates.

Synthesis of this compound Intermediate

A selective synthesis of this compound can be achieved by carefully controlling the reaction conditions during the nucleophilic substitution of 2,4-dichloropyrimidine with morpholine.

Protocol 1: Synthesis of this compound

-

Materials:

-

2,4-Dichloropyrimidine

-

Morpholine

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in THF or MeCN.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.1 eq) or K₂CO₃ (1.5 eq) to the solution.

-

Slowly add morpholine (1.0 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,4-Dichloropyrimidine | Morpholine | DIPEA | THF | 0 to RT | 12 | 70-85 |

| 2,4-Dichloropyrimidine | Morpholine | K₂CO₃ | MeCN | 0 to RT | 8 | 65-80 |

Synthesis of 2-Substituted-4-morpholinopyrimidine PI3K Inhibitors

The 2-chloro substituent of the intermediate is readily displaced by various nucleophiles or can participate in cross-coupling reactions to introduce a wide range of functionalities.

Protocol 2: Suzuki-Miyaura Cross-Coupling